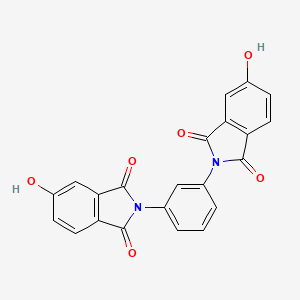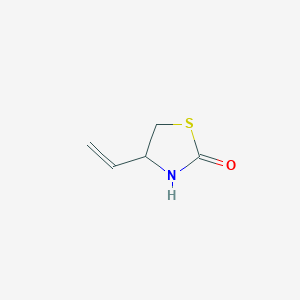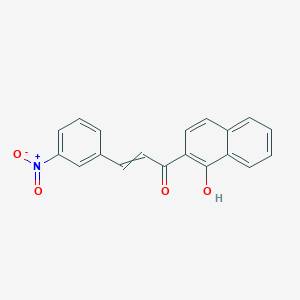
2,2'-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two isoindole units connected through a 1,3-phenylene bridge, with each isoindole unit bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole Units: The isoindole units can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under acidic or basic conditions.
Coupling Reaction: The two isoindole units are then coupled through a 1,3-phenylene bridge. This can be achieved using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the desired positions on the isoindole units. This can be accomplished through selective hydroxylation reactions using reagents like hydroxylamine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups and isoindole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,2-phenylene bridge.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Contains only one isoindole unit with a hydroxyl group.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,2- and 1,4-phenylene analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Properties
CAS No. |
106010-54-2 |
|---|---|
Molecular Formula |
C22H12N2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(5-hydroxy-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O6/c25-13-4-6-15-17(9-13)21(29)23(19(15)27)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26)10-18(16)22(24)30/h1-10,25-26H |
InChI Key |
NBTNLNPYBFYPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O)N4C(=O)C5=C(C4=O)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)

![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
